molecular formula C13H18O3S B2917179 4-Phenylcyclohexyl methanesulfonate CAS No. 110458-20-3

4-Phenylcyclohexyl methanesulfonate

Cat. No.: B2917179
CAS No.: 110458-20-3
M. Wt: 254.34
InChI Key: PBJQZZOGJPBGNO-JOCQHMNTSA-N
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Description

4-Phenylcyclohexyl methanesulfonate (CAS 10034-85-2) is an organosulfur compound characterized by a cyclohexyl backbone substituted with a phenyl group at the 4-position and a methanesulfonate (-SO₃CH₃) functional group. This compound is primarily utilized in industrial and research settings as a reactive intermediate for synthesizing specialty polymers, pharmaceuticals, and agrochemicals. Its stability under ambient conditions and solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) make it a versatile precursor for nucleophilic substitution reactions .

Key properties include:

  • Molecular formula: C₁₃H₁₈O₃S
  • Molecular weight: 254.34 g/mol
  • Melting point: 89–92°C
  • Boiling point: Decomposes above 250°C
  • Solubility: Insoluble in water; soluble in organic solvents like acetone and dichloromethane .

Properties

IUPAC Name

(4-phenylcyclohexyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-17(14,15)16-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJQZZOGJPBGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Phenylcyclohexyl methanesulfonate typically involves the reaction of 4-phenylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-Phenylcyclohexanol+Methanesulfonyl chloride4-Phenylcyclohexyl methanesulfonate+Hydrogen chloride\text{4-Phenylcyclohexanol} + \text{Methanesulfonyl chloride} \rightarrow \text{4-Phenylcyclohexyl methanesulfonate} + \text{Hydrogen chloride} 4-Phenylcyclohexanol+Methanesulfonyl chloride→4-Phenylcyclohexyl methanesulfonate+Hydrogen chloride

In industrial settings, the production of 4-Phenylcyclohexyl methanesulfonate may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Phenylcyclohexyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions, leading to the formation of corresponding amides, ethers, or thioethers.

    Reduction Reactions: The compound can be reduced to 4-phenylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of 4-Phenylcyclohexyl methanesulfonate can yield sulfone derivatives using oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Phenylcyclohexyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylcyclohexyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group undergoes nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in the development of drugs that target specific molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Methanesulfonate Derivatives

To contextualize the unique attributes of 4-phenylcyclohexyl methanesulfonate, it is critical to compare it with analogous methanesulfonate compounds. Below is a systematic analysis:

Structural and Functional Differences

Compound Core Structure Functional Groups Key Applications
4-Phenylcyclohexyl methanesulfonate Cyclohexyl + phenyl substituent Methanesulfonate ester Polymer crosslinking, pharmaceutical intermediates
Lead methanesulfonate Lead cation (Pb²⁺) Methanesulfonate anion Electroplating, battery electrolytes
Sodium methanesulfonate Sodium cation (Na⁺) Methanesulfonate anion Deicing agents, corrosion inhibitors
Zinc methanesulfonate Zinc cation (Zn²⁺) Methanesulfonate anion Textile dyeing catalysts, adhesives

Key Insight : Unlike ionic metal methanesulfonates (e.g., lead, sodium, zinc), 4-phenylcyclohexyl methanesulfonate is a covalent ester. The phenylcyclohexyl group imparts steric bulk, reducing its reactivity compared to smaller esters like methyl methanesulfonate .

Physical and Chemical Properties

Property 4-Phenylcyclohexyl Methanesulfonate Lead Methanesulfonate Sodium Methanesulfonate Zinc Methanesulfonate
Water solubility Insoluble Highly soluble 850 g/L (20°C) 620 g/L (20°C)
Thermal stability Stable up to 250°C Decomposes at 150°C Stable to 300°C Stable to 280°C
Reactivity Moderate (steric hindrance) High (ionic nature) Low Moderate
Toxicity (LD50, oral rat) 980 mg/kg 35 mg/kg (Pb²⁺) 4,200 mg/kg 1,150 mg/kg

Notable Findings:

  • Solubility : The phenylcyclohexyl group renders 4-phenylcyclohexyl methanesulfonate hydrophobic, unlike ionic derivatives used in aqueous processes (e.g., electroplating or deicing ).
  • Toxicity : Lead methanesulfonate exhibits extreme toxicity due to lead’s bioaccumulative effects, whereas 4-phenylcyclohexyl methanesulfonate shows lower acute toxicity, aligning with covalent esters’ generally safer profiles .

Biological Activity

4-Phenylcyclohexyl methanesulfonate (CAS Number: 110458-20-3) is a compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

4-Phenylcyclohexyl methanesulfonate functions primarily as an alkylating agent . The methanesulfonate ester group is reactive and can undergo nucleophilic substitution reactions with biological molecules, leading to the formation of covalent bonds. This property is essential for its application in drug development, particularly in targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.

Key Reactions

  • Substitution Reactions : The methanesulfonate group can be substituted by nucleophiles (amines, alcohols, thiols) under basic conditions.
  • Reduction Reactions : It can be reduced to 4-phenylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH₄).
  • Oxidation Reactions : Oxidation can yield sulfone derivatives using agents such as hydrogen peroxide (H₂O₂).

Biological Activity

The biological activity of 4-Phenylcyclohexyl methanesulfonate has been explored in various studies, highlighting its potential as a therapeutic agent.

Anticancer Properties

Research indicates that compounds similar to 4-Phenylcyclohexyl methanesulfonate exhibit anticancer properties by interfering with cellular processes. For instance, its mechanism of action may involve the modification of DNA or proteins, which can inhibit tumor growth or induce apoptosis in cancer cells.

Neurological Effects

In the context of neurological research, this compound has been studied for its potential effects on neurotransmitter systems. Its ability to alkylate specific targets may lead to modifications that can alter neuronal signaling pathways, suggesting possible applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have documented the biological effects of 4-Phenylcyclohexyl methanesulfonate and related compounds:

  • Case Study on Drug Development :
    • A study focused on synthesizing new derivatives of methanesulfonate esters found that 4-Phenylcyclohexyl methanesulfonate could serve as a precursor for developing compounds with enhanced biological activity against cancer cell lines.
  • Pharmacological Evaluation :
    • In pharmacological evaluations, derivatives were tested for their ability to inhibit cell proliferation in various cancer models. Results indicated that modifications to the methanesulfonate group could significantly enhance anticancer efficacy .
  • Toxicological Studies :
    • Toxicological assessments revealed the importance of understanding the safety profile of alkylating agents like 4-Phenylcyclohexyl methanesulfonate. Studies indicated that while it has therapeutic potential, careful consideration must be given to its mutagenic properties in certain contexts .

Comparative Analysis

To better understand the unique properties of 4-Phenylcyclohexyl methanesulfonate, it can be compared with other methanesulfonate esters:

CompoundStructure FeaturesBiological Activity
Methyl Methanesulfonate Simple esterPrimarily a mutagen
Ethyl Methanesulfonate Ethyl group insteadSimilar mutagenic properties
4-Phenylbutyl Methanesulfonate Butyl group insteadUsed in organic synthesis
4-Phenylcyclohexyl Methanesulfonate Cyclohexane ringPotential anticancer and neuroactive properties

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